2-(3-BUTOXYPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)QUINOLINE
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Overview
Description
2-(3-Butoxyphenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a butoxyphenyl group and a pyrazole carbonyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butoxyphenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the butoxyphenyl and pyrazole carbonyl groups through a series of substitution and coupling reactions. Key steps may include:
Nitration and Reduction: Nitration of a suitable quinoline precursor followed by reduction to introduce amino groups.
Coupling Reactions: Use of coupling reagents such as EDCI or DCC to attach the butoxyphenyl and pyrazole carbonyl groups.
Purification: Chromatographic techniques to purify the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Butoxyphenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Use of halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
2-(3-Butoxyphenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific diseases.
Biological Studies: Investigation of its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Chemical Biology: Use as a probe to study molecular interactions and pathways in cells.
Industrial Applications: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-butoxyphenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)quinoline involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of enzymes involved in disease pathways.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: A simpler quinoline derivative with a phenyl group.
4-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)quinoline: Lacks the butoxyphenyl group.
2-(3-Butoxyphenyl)quinoline: Lacks the pyrazole carbonyl group.
Uniqueness
2-(3-Butoxyphenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)quinoline is unique due to the presence of both the butoxyphenyl and pyrazole carbonyl groups, which may confer distinct chemical and biological properties. This combination of functional groups can enhance its potential as a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H25N3O2 |
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Molecular Weight |
399.5g/mol |
IUPAC Name |
[2-(3-butoxyphenyl)quinolin-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C25H25N3O2/c1-4-5-13-30-20-10-8-9-19(15-20)24-16-22(21-11-6-7-12-23(21)26-24)25(29)28-18(3)14-17(2)27-28/h6-12,14-16H,4-5,13H2,1-3H3 |
InChI Key |
SPPXXWSAIIWDSK-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(=CC(=N4)C)C |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(=CC(=N4)C)C |
Origin of Product |
United States |
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